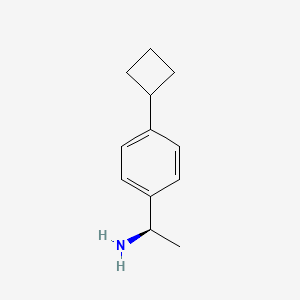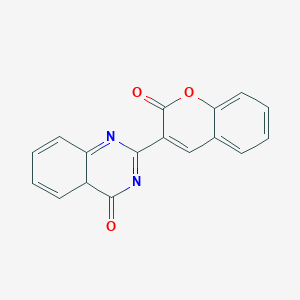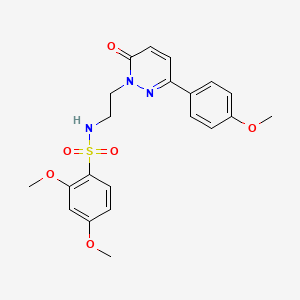
(1R)-1-(4-Cyclobutylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Cyclobutylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclobutylbenzaldehyde and a suitable amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-cyclobutylbenzaldehyde with an amine, using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Cyclobutylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutylphenyl ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological systems, including potential receptor binding or enzyme inhibition.
Medicine: Research could explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Cyclobutylphenyl)ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Receptor Binding: The compound might bind to specific receptors in the body, influencing physiological responses.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might modulate signal transduction pathways, leading to various cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: A simple amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.
Cyclobutylamine: An amine with a cyclobutyl group, which can be used in organic synthesis.
4-Cyclobutylbenzaldehyde: A precursor in the synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a phenylethylamine structure
Propiedades
IUPAC Name |
(1R)-1-(4-cyclobutylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNODORDCQBDBV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![N-(3-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2454474.png)
![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)

![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)



![2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2454484.png)
